![molecular formula C11H7Cl2N B7990719 2-(3,4-Dichlorophenyl)pyridine CAS No. 5957-86-8](/img/structure/B7990719.png)
2-(3,4-Dichlorophenyl)pyridine
Overview
Description
2-(3,4-Dichlorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7Cl2N and its molecular weight is 224.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical and Electrochemical Properties : Compounds similar to 2-(3,4-Dichlorophenyl)pyridine have been synthesized and their optical and electrochemical properties studied. For instance, derivatives of tetrathiafulvalene, a similar compound, have been characterized by UV/Vis spectra and cyclic voltammetry, indicating intramolecular charge transfer in these compounds (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Synthesis and SAR of Pyridines : In the context of human CB1 inverse agonists, structure-activity relationship studies for a series of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines have been conducted. These studies resulted in the preparation of potent and selective hCB1 inverse agonists (Meurer, Finke, Mills, Walsh, Toupence, Debenham, Goulet, Wang, Tong, Fong, Lao, Schaeffer, Chen, Shen, Stribling, Shearman, Strack, & van der Ploeg, 2005).
Conformation and Stereodynamics Studies : A study focused on the conformation and stereodynamics of a salt of 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol. This included NMR spectroscopy analysis to identify dynamic processes due to nitrogen inversion (Korošec, Grdadolnik, Urleb, Kocjan, & Grdadolnik, 2006).
Biological Activity Studies : The synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde has been conducted. This research investigated the antibacterial and antifungal activities of these compounds (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).
Structural, Optical, and Junction Characteristics : A study on two pyridine derivatives, including structural, thermal, optical, and diode characteristics, revealed their potential for applications in electro-optical devices (Zedan, El-Taweel, & El-Menyawy, 2020).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGQMGQIBYDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305647 | |
Record name | 2-(3,4-Dichlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)pyridine | |
CAS RN |
5957-86-8 | |
Record name | 2-(3,4-Dichlorophenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5957-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dichlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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